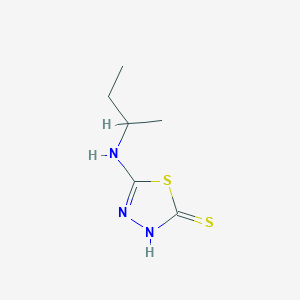
5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Sec-butylamino)-1,3,4-thiadiazole-2-thiol” is a complex organic molecule. The “sec-butylamino” part refers to a secondary butylamine, which is an amine with the formula CH3CH2CH(NH2)CH3 . The “1,3,4-thiadiazole-2-thiol” part suggests the presence of a thiadiazole ring, a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, aminosilanes, which are related to sec-butylamine, have been studied for their reactions with various compounds . These studies could potentially shed light on the synthesis of similar compounds .
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Pharmacological Activities
Thiadiazole derivatives are central to heterocyclic chemistry, serving as crucial scaffolds in drug discovery due to their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives contributes to their significant anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules combining different pharmacophoric elements within a single framework often leads to compounds with intriguing biological profiles, highlighting the versatility and potential of thiadiazole derivatives in medicinal chemistry (Mishra et al., 2015).
Synthesis and Biological Significance
The synthesis and biological significance of 1,3,4-thiadiazoline and related heterocyclic compounds have been extensively reviewed, with emphasis on various synthetic methods and their pharmaceutical significance against different microbial strains. The cyclization reactions of thiosemicarbazone are primarily employed to obtain these heterocyclic compounds, demonstrating the chemical flexibility and pharmacological importance of thiadiazole derivatives (Yusuf & Jain, 2014).
Pharmacological Potential of 1,3,4-Thia(oxa)diazoles
1,3,4-Thiadiazole and oxadiazole heterocycles are recognized as pharmacophore scaffolds with a wide possibility for chemical modification, displaying diverse pharmacological potential. These scaffolds are considered crucial for expressing pharmacological activity, confirmed by their antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or oxadiazole core with various heterocycles often leads to a synergistic effect, underscoring their importance as structural matrices for constructing new drug-like molecules (Lelyukh, 2019).
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
Thiadiazole derivatives have been extensively studied for their significant biological activities, particularly antimicrobial properties. These derivatives act as potent antimicrobial agents against a broad spectrum of bacterial and fungal strains, demonstrating the therapeutic potential of thiadiazole moieties in addressing infectious diseases (Alam, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(butan-2-ylamino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2/c1-3-4(2)7-5-8-9-6(10)11-5/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKXOVRSXKLPFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)





